![molecular formula C12H21N3O5S2 B2543357 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034399-55-6](/img/structure/B2543357.png)
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
The compound "N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide" is a chemical entity that appears to be related to a class of compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, which can provide insights into the chemical and biological nature of similar compounds.
Synthesis Analysis
The synthesis of related compounds involves the use of coupling methodologies and reactions with various reagents. For instance, the synthesis of thiazolidine-2,4-dione carboxamide and amino acid derivatives is achieved using OxymaPure/N,N'-diisopropylcarbodimide coupling methodology . Similarly, the synthesis of 5-amino-3-methylimidazolidine-2,4-dione is described as a simple two-step process, which could be analogous to the synthesis of the compound . These methods are characterized by their efficiency and high yields, suggesting that the synthesis of the compound might also be feasible through similar approaches.
Molecular Structure Analysis
The molecular structure of related compounds includes various functional groups such as thiazolidine, imidazolidine, and carboxamide, which are present in the compound of interest. These structures are characterized using chromatographic and spectrometric methods, as well as elemental analysis . The presence of these functional groups in the compound of interest suggests that it may exhibit similar properties and reactivity patterns as the compounds studied in the papers.
Chemical Reactions Analysis
The chemical reactions involving related compounds include the formation of analogues of imidazole alkaloids with a 1,3,5-triazine core , and the generation of N-(1-methyl-4-oxoimidazolidin-2-ylidene)-α-amino acids through Maillard-type reactions . These reactions demonstrate the versatility of the imidazolidine and thiazolidine cores in forming various derivatives, which could be relevant to the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. For example, the antimicrobial and antifungal activities of thiazolidine-2,4-dione carboxamide derivatives are evaluated against various bacteria and fungi, showing weak to moderate activity . The taste-modulating properties of N-(1-methyl-4-oxoimidazolidin-2-ylidene) α-amino acids are also studied, with some inducing a thick-sour or mouthdrying sensation . These findings suggest that the compound may also possess unique biological or sensory properties.
properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O5S2/c1-20-12(3-7-21-8-4-12)9-13-10(16)14-5-6-15(11(14)17)22(2,18)19/h3-9H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIRZVQBNJYYGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)N2CCN(C2=O)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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